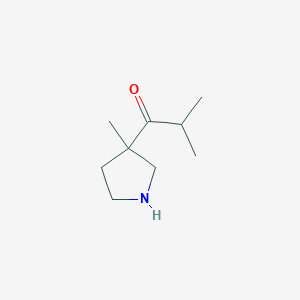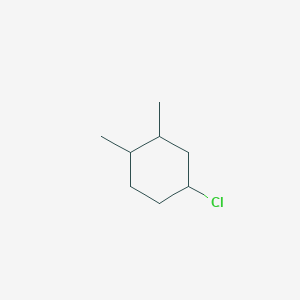
4-Chloro-1,2-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,2-dimethylcyclohexane is a chemical compound with the molecular formula C8H15Cl. It belongs to the class of cycloalkanes and contains a chlorine atom and two methyl groups attached to a cyclohexane ring. The compound’s structure can be visualized as follows:
Structure: CH3−CH2−CH2−CH2−CH2−CH2−CH2−Cl
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 4-chloro-1,2-dimethylcyclohexane typically involves chlorination of 1,2-dimethylcyclohexane. The reaction can be carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2). The mechanism involves electrophilic substitution of a hydrogen atom with chlorine.
Reaction Conditions:Chlorination with Chlorine Gas:
Chlorination with Thionyl Chloride:
Industrial Production: Industrial-scale production of this compound involves optimizing the chlorination process for yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-1,2-dimethylcyclohexane can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxide ion, amine).
Reduction Reactions: Reduction with hydrogen gas (catalyzed by a metal catalyst) can convert the carbonyl group to an alcohol.
Oxidation Reactions: Oxidation of the methyl groups may lead to the formation of ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology and Medicine: Investigated for its potential biological activity (e.g., antimicrobial properties).
Industry: Employed as an intermediate in the production of fine chemicals.
Wirkmechanismus
The exact mechanism of action for 4-chloro-1,2-dimethylcyclohexane’s effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1,2-dimethylcyclohexane can be compared with other chlorinated cyclohexanes, such as 1-chloro-1-methylcyclohexane and 1,1-dichlorocyclohexane. Its unique features lie in the position of the chlorine atom and the presence of two methyl groups.
Eigenschaften
Molekularformel |
C8H15Cl |
|---|---|
Molekulargewicht |
146.66 g/mol |
IUPAC-Name |
4-chloro-1,2-dimethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
GTEAJABXKIWBQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


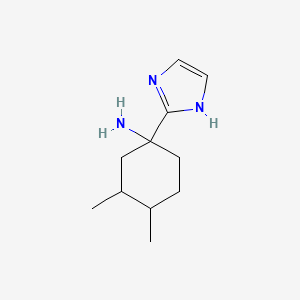
![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)
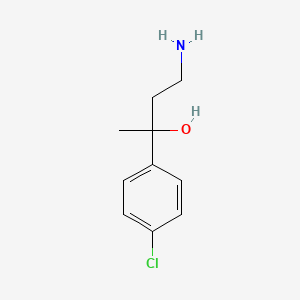
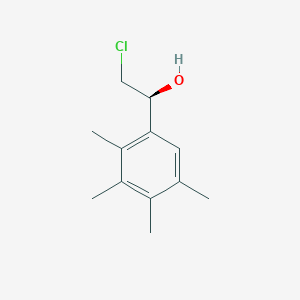
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)


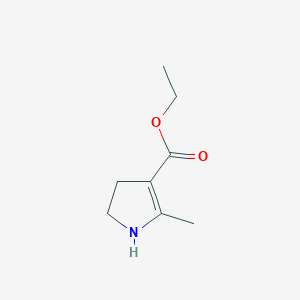
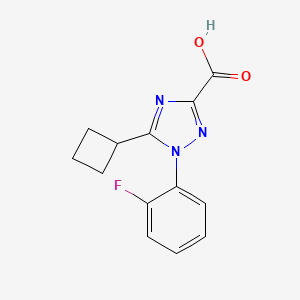

![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)


